Cas no 1212822-62-2 (rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane)
rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Chemical and Physical Properties
Names and Identifiers
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- (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
- rac-(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
- rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane
- 2-Azabicyclo[3.1.0]hexane, 6-(trifluoromethyl)-, (1R,5R,6R)-rel-
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- Inchi: 1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2/t3-,4-,5-/m1/s1
- InChI Key: KVCSRQUURKKCKG-UOWFLXDJSA-N
- SMILES: FC([C@H]1[C@H]2[C@@H]1CCN2)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 154
- XLogP3: 1.4
- Topological Polar Surface Area: 12
rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-53456-1.0g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane |
1212822-62-2 | 1.0g |
$0.0 | 2023-07-07 |
rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane
Comprehensive Overview of rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane (CAS No. 1212822-62-2)
The compound rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane (CAS No. 1212822-62-2) is a structurally unique bicyclic amine featuring a trifluoromethyl group at the 6-position. This molecule belongs to the class of azabicyclo compounds, which are increasingly recognized for their potential in pharmaceutical and agrochemical applications. The presence of the trifluoromethyl moiety enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery. Researchers are particularly interested in its stereochemistry, as the rel-(1R,5R,6R) configuration can significantly influence biological activity.
In recent years, the demand for fluorinated organic compounds has surged due to their unique physicochemical properties. The trifluoromethyl group in rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane is a key feature, as it mimics the steric and electronic effects of a methyl group while offering improved resistance to oxidative degradation. This makes the compound a promising candidate for the development of enzyme inhibitors and receptor modulators. Its bicyclic framework also provides rigidity, which is advantageous for targeting specific protein binding sites.
The synthesis of rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane often involves multi-step routes, including cyclopropanation and subsequent functionalization. Chemists are exploring greener methodologies, such as catalytic asymmetric synthesis, to improve efficiency and reduce waste. These advancements align with the growing emphasis on sustainable chemistry in the pharmaceutical industry. Additionally, the compound's CAS No. 1212822-62-2 serves as a critical identifier for regulatory and patent purposes, ensuring accurate communication across scientific and commercial platforms.
From a therapeutic perspective, azabicyclo derivatives like this compound are being investigated for their potential in treating neurological disorders, such as Parkinson's disease and depression. The trifluoromethyl substitution may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drugs. Moreover, its rigid bicyclic structure could reduce off-target effects, a common challenge in drug development. These attributes have sparked interest in academia and industry, with several patents filed around similar structures.
In the context of AI-driven drug discovery, rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane represents a compelling case study. Machine learning models are increasingly used to predict the bioactivity and toxicity of such compounds, accelerating the identification of lead candidates. The compound's unique stereochemistry and fluorine content make it an ideal subject for computational studies, which are a hot topic in modern medicinal chemistry.
For researchers and manufacturers, sourcing high-quality rel-(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane is essential. Reputable suppliers provide detailed analytical data, including HPLC purity, NMR spectra, and mass spectrometry results, to ensure consistency and reliability. The compound's CAS No. 1212822-62-2 is frequently searched in chemical databases, reflecting its relevance in ongoing research. As the field evolves, this molecule is poised to play a pivotal role in the development of next-generation therapeutics and specialty chemicals.
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